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Compound of Interest

Compound Name: Saxitoxin dihydrochloride

Cat. No.: B560006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Saxitoxin (STX), a potent neurotoxin produced by certain species of marine dinoflagellates and

freshwater cyanobacteria, is a subject of intense scientific scrutiny due to its high toxicity and

unique mechanism of action.[1][2][3] As a highly specific blocker of voltage-gated sodium

channels (NaVs), STX serves as an invaluable tool in neuropharmacology and physiology

research for probing the structure and function of these critical ion channels.[4] This technical

guide provides an in-depth overview of the pharmacology of saxitoxin dihydrochloride,

focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a

compilation of quantitative data on its binding affinities and inhibitory concentrations, detailed

protocols for key experimental assays, and visualizations of its molecular interactions and

experimental workflows. This document is intended to be a comprehensive resource for

researchers, scientists, and drug development professionals working with or investigating this

powerful biological compound.

Chemical and Physical Properties
Saxitoxin dihydrochloride is the salt form of saxitoxin, which enhances its stability and

solubility in aqueous solutions, making it the preferred form for research purposes.[5][6]
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Property Value Reference

Molecular Formula C₁₀H₁₉Cl₂N₇O₄ [5]

Molecular Weight 372.21 g/mol [5]

Appearance White, hygroscopic solid [5]

Solubility
Very soluble in water; soluble

in methanol and ethanol.
[5][7]

Stability

Stable in acidic solutions (pH

2.5 - 3.0); labile in alkaline

conditions.[8] Stock solutions

in acidic aqueous solvent are

stable for years at -20°C.[8]

pKa 8.24, 11.60 [5]

Mechanism of Action: Voltage-Gated Sodium
Channel Blockade
The primary pharmacological action of saxitoxin is the potent and reversible blockade of

voltage-gated sodium channels.[9] These channels are integral membrane proteins essential

for the initiation and propagation of action potentials in excitable cells, including neurons and

muscle cells.[9]

STX binds with high affinity to site 1 on the extracellular pore of the α-subunit of NaVs.[4] This

binding physically occludes the channel pore, preventing the influx of sodium ions that is

necessary for membrane depolarization.[9] The blockade of sodium channels leads to a

cessation of nerve impulse transmission and muscle contraction, resulting in the characteristic

symptoms of paralytic shellfish poisoning (PSP), including flaccid paralysis.[9]

The guanidinium groups of the saxitoxin molecule are crucial for its binding activity, interacting

with negatively charged amino acid residues within the channel's outer vestibule.[10]
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Mechanism of Saxitoxin Action
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Figure 1. Signaling pathway of saxitoxin-induced paralysis.

Pharmacodynamics: Quantitative Analysis of NaV
Inhibition
The affinity and inhibitory potency of saxitoxin vary among the different subtypes of voltage-

gated sodium channels. This differential sensitivity is a key area of research for understanding

the physiological roles of specific NaV isoforms and for the development of subtype-selective

drugs.

Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A

lower Kd value indicates a higher binding affinity.
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Channel/Tissu
e

Preparation Kd (nM) Conditions Reference

Rat Skeletal

Muscle

Purified

Sarcolemma
1.43

0°C, 140 mM

NaCl
[11]

Rat Skeletal

Muscle

Muscle

Homogenate
1.53

0°C, 140 mM

NaCl
[11]

Frog Peripheral

Nerve
- ~2 - [12]

Inhibitory Concentration (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

NaV Subtype Species IC₅₀ (nM) Reference

NaV1.2 Human - -

NaV1.4 Rat (rNaV1.4) 2.8 ± 0.1 [13]

NaV1.4 Human (hNaV1.4) 3.0 ± 1.6 [14][15]

NaV1.5 Human - -

NaV1.7 Human (hNaV1.7) 702 ± 53 [13][16]

NaV1.7

(T1398M/I1399D

mutant)

Human 2.3 ± 0.2 [13][16]

Note: The significant difference in IC₅₀ values for NaV1.7 highlights the role of specific amino

acid residues in determining saxitoxin sensitivity.[13]

Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of saxitoxin are critical to

understanding its toxicological profile.
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Parameter Finding Species Reference

Distribution

Found in highly

irrigated organs (liver,

spleen) and the

central nervous

system (brain,

medulla oblongata),

indicating it can cross

the blood-brain

barrier.

Cat

Metabolism

Evidence suggests

that mammals cannot

metabolize saxitoxin.

Cat

Excretion
Primarily involves

glomerular filtration.
Cat

Renal Clearance (low

dose)
3.99 ml/min x kg⁻¹ Cat

Renal Clearance (high

dose)
0.81 ml/min x kg⁻¹ Cat

Toxicology
Saxitoxin is one of the most potent natural neurotoxins known. Its toxicity is highly dependent

on the route of administration.
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Species
Route of
Administration

LD₅₀ (µg/kg) Reference

Human (oral) Oral 5.7

Guinea Pig Intramuscular 5

Mouse Intravenous (i.v.) 3.4

Mouse Intraperitoneal (i.p.) 10

Mouse Oral (p.o.) 263

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC₅₀
Determination
This protocol describes the determination of the IC₅₀ of saxitoxin on a specific NaV subtype

expressed in a cell line (e.g., HEK293 cells).

Materials:

HEK293 cells stably expressing the target NaV subtype

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

Saxitoxin dihydrochloride stock solution

Patch clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries

Microelectrode puller

Procedure:
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Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording:

Transfer a coverslip with cells to the recording chamber and perfuse with the external

solution.

Establish a gigaohm seal between the patch pipette and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -100 mV.

Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 10 ms).

Drug Application:

Obtain a stable baseline recording of the sodium current.

Perfuse the cell with increasing concentrations of saxitoxin in the external solution.

Record the peak sodium current at each concentration until a steady-state block is

achieved.

Data Analysis:

Normalize the peak current at each saxitoxin concentration to the baseline current.

Plot the normalized current as a function of the logarithm of the saxitoxin concentration.

Fit the data to a Hill equation to determine the IC₅₀ value.
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Workflow for IC50 Determination via Patch Clamp
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Figure 2. Experimental workflow for IC₅₀ determination.
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Quantification of Saxitoxin in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of saxitoxin in blood

plasma.

Materials:

Plasma samples

Saxitoxin dihydrochloride standard

Acetonitrile

Formic acid

Water (LC-MS grade)

Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

Sample Preparation:

To 200 µL of plasma, add an internal standard (if available).

Acidify the sample with formic acid (e.g., to a final concentration of 0.5%).

Add 200 µL of acetonitrile to precipitate proteins.

Vortex and centrifuge the sample.

Filter the supernatant.

SPE Cleanup (Optional but Recommended):

Condition the SPE cartridge with methanol and water.
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Load the sample supernatant onto the cartridge.

Wash the cartridge to remove interfering substances.

Elute saxitoxin with an appropriate solvent (e.g., methanol with formic acid).

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis:

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. The

mobile phase can consist of an aqueous solution with an organic modifier (e.g.,

acetonitrile) and an additive (e.g., ammonium formate and formic acid).

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode. Monitor the transition of the protonated saxitoxin molecule to its

characteristic product ions (e.g., m/z 300.1 → 204.1 for quantification).[9]

Quantification:

Generate a calibration curve using saxitoxin standards of known concentrations.

Quantify the saxitoxin concentration in the plasma samples by comparing their peak areas

to the calibration curve.
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Workflow for Saxitoxin Quantification by LC-MS/MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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